REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[F:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](O)=O>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:20]([C:19]3[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=3[F:17])=[N:9][N:8]=2)[N:7]=1
|
Name
|
|
Quantity
|
6.9 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 30-50 min (monitored by TLC)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dioxane was removed by rotary evaporation
|
Type
|
TEMPERATURE
|
Details
|
The residue was refluxed in phosphorus oxychloride (40 ml) for 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
40 (± 10) min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C2=C(C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |